6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-3-carboxamide
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Overview
Description
6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-3-carboxamide is a synthetic compound that belongs to the class of fluorinated pyridines. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of fluorine in the pyridine ring enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of appropriate amines with ketones or aldehydes, followed by cyclization.
Coupling of the Pyridine and Pyrrolidine Rings: The final step involves coupling the fluorinated pyridine ring with the pyrrolidine ring using amide bond formation reactions, typically employing reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.
Major Products Formed
Scientific Research Applications
6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its ability to interact with biological targets and exhibit therapeutic effects.
Material Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-3-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets . The exact pathways and molecular targets involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-2-carboxamide: A similar compound with a different position of the carboxamide group.
6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-4-carboxamide: Another isomer with the carboxamide group at the 4-position.
5-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-3-carboxamide: A compound with the fluorine atom at the 5-position instead of the 6-position.
Uniqueness
6-Fluoro-N-(5-methyl-1-phenylpyrrolidin-3-YL)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine atom and the carboxamide group influences its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-fluoro-N-(5-methyl-1-phenylpyrrolidin-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c1-12-9-14(11-21(12)15-5-3-2-4-6-15)20-17(22)13-7-8-16(18)19-10-13/h2-8,10,12,14H,9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDILJBJNHOLLEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C2=CC=CC=C2)NC(=O)C3=CN=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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